molecular formula C18H16O6 B12730536 8-Hydroxy-4',5,7-trimethoxyflavone CAS No. 21919-71-1

8-Hydroxy-4',5,7-trimethoxyflavone

Cat. No.: B12730536
CAS No.: 21919-71-1
M. Wt: 328.3 g/mol
InChI Key: AGCLYKVLFZSTJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-4’,5,7-trimethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 8-Hydroxy-4’,5,7-trimethoxyflavone may involve the extraction of natural flavonoid precursors from plant sources followed by chemical modification. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-4’,5,7-trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various hydroxylated and demethylated derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

21919-71-1

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(22-2)9-15(23-3)17(20)18(16)24-13/h4-9,20H,1-3H3

InChI Key

AGCLYKVLFZSTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)O

melting_point

235 °C

physical_description

Solid

Origin of Product

United States

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